4-(3-Methoxyphenoxy)butanenitrile
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Overview
Description
4-(3-Methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a methoxyphenoxy group attached to a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Methoxyphenoxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxybutanenitriles depending on the substituent introduced.
Scientific Research Applications
4-(3-Methoxyphenoxy)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenoxy)butanenitrile
- 4-(tetrahydro-2H-pyran-2-yloxy)butanenitrile
- 2-(2-chlorophenyl)-4-(diisopropylamino)butanenitrile
- 4-METHOXY-4-(2,2,2-TRICHLOROETHOXY)BUTANENITRILE
- 3-(4-MORPHOLINYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENENITRILE
Uniqueness
4-(3-Methoxyphenoxy)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
651027-16-6 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-methoxyphenoxy)butanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,8H2,1H3 |
InChI Key |
YRHFWSFUTMFYBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCC#N |
Origin of Product |
United States |
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